molecular formula C9H12Cl3N3 B2639436 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2138337-33-2

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B2639436
CAS RN: 2138337-33-2
M. Wt: 268.57
InChI Key: PQWXSKVIIZCSFF-UHFFFAOYSA-N
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Description

“2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound that belongs to the pyridine family . It is a heterocyclic compound and can be used in various scientific research applications. This compound can be used to treat cancer and inflammatory disorders .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN2 . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Chemical Reactions Analysis

This compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The average mass of this compound is 152.581 Da . The NMR spectra were recorded on a Bruker UltraShield TM 300 MHz spectrometer .

Scientific Research Applications

Catalysis and Polymerization

The compound's derivatives, such as pyrazolylamine ligands, have been utilized in catalyzing the oligomerization or polymerization of ethylene. These reactions can yield various products like butene, hexene, and polyethylene, depending on the co-catalyst and solvent used (Obuah et al., 2014).

Structural and Synthetic Chemistry

Derivatives of this compound are valuable in the synthesis of complex structures such as pyrrole-3-carbonitriles and their reduction products, which are key synthetic intermediates in creating diverse molecular architectures (Macías et al., 2018). Additionally, microwave-assisted synthesis methods have been developed for various 2-amino derivatives, indicating the compound's versatility in chemical synthesis (Ankati & Biehl, 2010).

Crystallography and Molecular Structure

The compound's derivatives are also pivotal in crystallography studies. They contribute to understanding molecular structures and conformational changes in synthesized compounds (Adeleke & Omondi, 2022).

Nonlinear Optical Response

In the field of optics, derivatives of this compound have been explored for their influence on thin-film microstructure and nonlinear optical response, which is crucial for applications in electrooptic film fabrication (Facchetti et al., 2006).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against FGFR1, 2, and 3 . It has shown potential inhibitory activity toward JAKs (JAK3, JAK1, and JAK2) .

Future Directions

The future directions of this compound could involve further exploration of its potential uses in cancer therapy and inflammatory disorders . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-9-3-7-6(1-2-11)4-12-8(7)5-13-9;;/h3-5,12H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWXSKVIIZCSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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